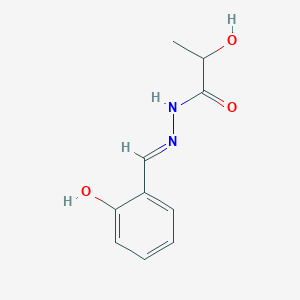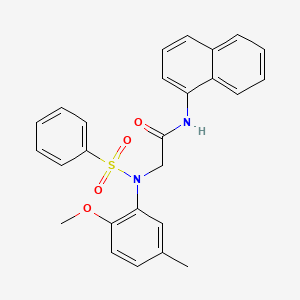
6-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of pyrimidine-based kinase inhibitors and has shown promising results in preclinical studies.
Mecanismo De Acción
6-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one works by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. It specifically targets BTK, which is a key mediator of B-cell receptor signaling. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been shown to reduce the levels of inflammatory cytokines in cancer cells, which can contribute to tumor growth and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one is its high selectivity for BTK, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is that it may have limited efficacy in patients with mutations in the BTK gene.
Direcciones Futuras
There are several potential future directions for the development of 6-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one and other pyrimidine-based kinase inhibitors. One area of research is the identification of biomarkers that can predict response to treatment with these inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of this compound and other kinase inhibitors. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in patients with various types of cancer.
Métodos De Síntesis
The synthesis of 6-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one involves a multistep process that starts with the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with piperidine. The resulting intermediate is then reacted with 4-chloro-6-iodo-pyrimidine to form the final product.
Aplicaciones Científicas De Investigación
6-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, AKT, and FLT3.
Propiedades
IUPAC Name |
4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16-8-14(11-4-3-7-18-9-11)19-17(20-16)13-10-22-15-6-2-1-5-12(13)15/h8,10-11,18H,1-7,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMRMSEQNOQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NC(=CC(=O)N3)C4CCCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B6095475.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6095488.png)
![7-(2,3-difluorobenzyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6095501.png)
![3-[1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]pyridine](/img/structure/B6095509.png)
![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide](/img/structure/B6095516.png)

![dimethyl 5-{[3-(2-chlorophenyl)acryloyl]amino}isophthalate](/img/structure/B6095533.png)
![2-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6095536.png)


![2-{[(benzylthio)acetyl]amino}-N-(4-ethylphenyl)benzamide](/img/structure/B6095551.png)
![2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095579.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6095587.png)

